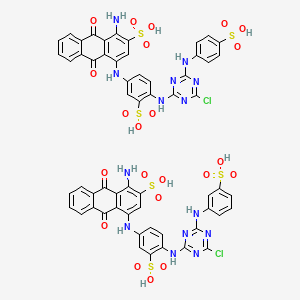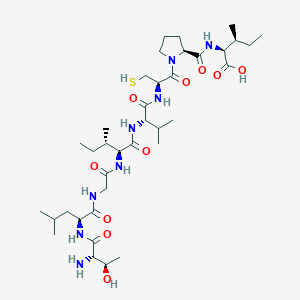
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH is a peptide composed of the amino acids threonine, leucine, glycine, isoleucine, valine, cysteine, proline, and isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like carbodiimides.
Cleavage: Releasing the completed peptide from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model peptide in the development of new synthetic methods.
Catalysis: Studying the catalytic properties of peptides in various chemical reactions.
Biology
Protein-Protein Interactions: Investigating interactions between peptides and proteins.
Signal Transduction: Understanding the role of peptides in cellular signaling pathways.
Medicine
Drug Development: Designing peptide-based drugs for various diseases.
Diagnostics: Developing peptide-based diagnostic tools for detecting diseases.
Industry
Biotechnology: Producing peptides for use in biotechnological applications.
Agriculture: Developing peptide-based pesticides and herbicides.
作用機序
The mechanism of action of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, the cysteine residue can form disulfide bonds, affecting the peptide’s conformation and its ability to interact with other molecules.
類似化合物との比較
Similar Compounds
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Leu-OH: Similar structure but with leucine instead of isoleucine at the C-terminus.
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Val-OH: Similar structure but with valine instead of isoleucine at the C-terminus.
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ala-OH: Similar structure but with alanine instead of isoleucine at the C-terminus.
Uniqueness
The unique sequence of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH gives it specific properties and functions that differ from other peptides. The presence of cysteine allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and activity.
特性
分子式 |
C37H66N8O10S |
|---|---|
分子量 |
815.0 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H66N8O10S/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-/m0/s1 |
InChIキー |
CEZGUHHOZXJLRF-ZWPFISNSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


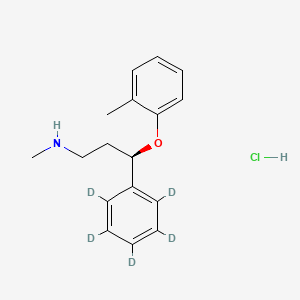
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
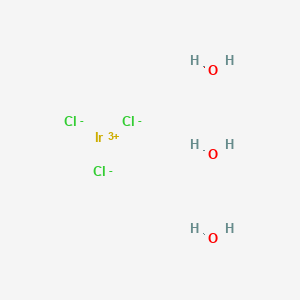
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
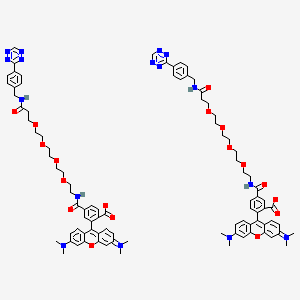
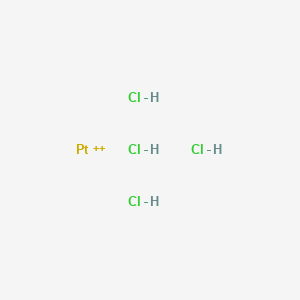
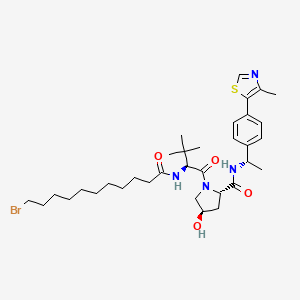
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
